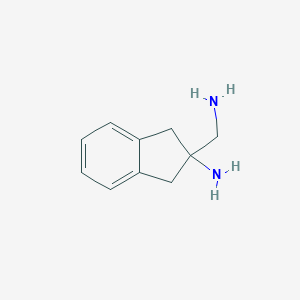

2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine” is a derivative of indene, which is a polycyclic hydrocarbon. It has an aminomethyl group (-CH2NH2) attached to the second carbon of the indene structure . Aminomethyl groups are monovalent functional groups that can be described as a methyl group substituted by an amino group .

Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the aminomethyl group. For instance, it might undergo reactions typical for amines, such as acid-base reactions or nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under consideration. For instance, the presence of the amine group could make the compound polar and potentially increase its solubility in water .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines

This compound is used in the synthesis of 1,2-diamines from aldehydes through proline-catalyzed asymmetric α-amination followed by reductive amination . The products resemble those obtained through direct asymmetric diamination of terminal alkenes . This methodology is used to synthesize 2-aminomethyl and 3-amino pyrrolidines and piperidines in high yields and with good enantioselectivity .

Pharmaceutical Intermediate

2-(Aminomethyl)indole is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs. The specifics of which drugs it is used to produce are not specified, but it is likely used in the synthesis of a variety of different compounds .

Synthesis of Other Compounds

3-amino-2-(aminomethyl)propanoic acid dihydrochloride has a wide range of applications in scientific research and laboratory experiments. It is used as a reagent for the synthesis of other compounds.

Buffer

This compound is also used as a buffer in scientific research and laboratory experiments. Buffers are solutions that resist changes in pH when small amounts of an acid or a base are added.

Chelating Agent

3-amino-2-(aminomethyl)propanoic acid dihydrochloride is used as a chelating agent. Chelating agents are substances that can form several bonds to a single metal ion, helping to transport it or remove it from a solution.

Research Use

This compound is used for research purposes. While the specifics are not detailed, it is likely used in a variety of experiments and studies in the field of chemistry.

Wirkmechanismus

Target of Action

It’s suggested that cationic polymers, which target bacterial membranes, are thought to be the last frontier in antibacterial development .

Mode of Action

It’s suggested that it can accept more protons from its surroundings, leading to a stronger proton sponge effect, promoting bacterial membrane permeability to allow the antibiotics to reach their intracellular target .

Biochemical Pathways

It’s known that antimicrobial compounds can affect a variety of biochemical pathways in bacteria, including those involved in cell wall synthesis, protein synthesis, and dna replication .

Pharmacokinetics

It’s known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It’s suggested that the compound promotes bacterial membrane permeability, which could potentially enhance the efficacy of antibiotics .

Eigenschaften

IUPAC Name |

2-(aminomethyl)-1,3-dihydroinden-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4H,5-7,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKKQBDPZGKJCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)

![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)